molecular formula C9H12ClN B129347 2-Aminoindan hydrochloride CAS No. 2338-18-3

2-Aminoindan hydrochloride

Cat. No.: B129347
CAS No.: 2338-18-3
M. Wt: 169.65 g/mol
InChI Key: XEHNLVMHWYPNEQ-UHFFFAOYSA-N
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Description

2-Aminoindane (hydrochloride) is a research chemical with applications in neurological disorders and psychotherapyThis compound acts as a selective substrate for norepinephrine transporter and dopamine transporter, making it of interest in various scientific fields .

Mechanism of Action

Target of Action

2-Aminoindan hydrochloride is a research chemical with applications in neurologic disorders and psychotherapy . It acts as a selective substrate for NET and DAT , which are primary targets involved in the regulation of neurotransmitters in the brain.

Mode of Action

The compound interacts with its targets, the neurotransmitter transporters NET and DAT, by binding to these transporters and modulating their activity . This interaction can result in changes in the concentration of neurotransmitters in the synaptic cleft, thereby affecting neuronal signaling.

Biochemical Pathways

The affected pathways primarily involve the transport and reuptake of neurotransmitters such as norepinephrine and dopamine. By acting on NET and DAT, this compound can influence these biochemical pathways and their downstream effects, which include various cognitive and physiological processes .

Pharmacokinetics

As a hydrochloride salt, it is expected to have good water solubility , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with NET and DAT. By modulating the activity of these transporters, it can alter neurotransmitter dynamics and subsequently influence neuronal signaling . This can lead to changes in various cognitive and physiological functions.

Biochemical Analysis

Biochemical Properties

It is known that 2-Aminoindan hydrochloride acts as a selective substrate for NET and DAT . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these pathways.

Cellular Effects

It is known to have applications in neurologic disorders and psychotherapy . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to act as a selective substrate for NET and DAT , suggesting that it may exert its effects at the molecular level through binding interactions with these biomolecules and potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is prepared from 2-indanols via azide displacement and subsequent hydrogenation , suggesting that it may have certain stability and degradation characteristics

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. It is known to pose a significant risk of serotonin syndrome at high doses or when combined with other drugs . This suggests that its effects may vary with different dosages, and there may be threshold effects or toxic or adverse effects at high doses.

Metabolic Pathways

It is known to act as a selective substrate for NET and DAT , suggesting that it may be involved in these metabolic pathways and interact with certain enzymes or cofactors.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Aminoindane (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Overview and Mechanism of Action

2-Aminoindan hydrochloride is known for its role as a selective substrate for the norepinephrine transporter (NET) and dopamine transporter (DAT). By modulating the reuptake of these neurotransmitters, it influences various cognitive and physiological processes, including mood regulation and motor control. The compound primarily affects neurotransmitter dynamics by altering the levels of norepinephrine and dopamine in the synaptic cleft, which can have significant downstream effects on neuronal signaling pathways .

Scientific Research Applications

2-AI·HCl has a broad range of applications across several scientific disciplines:

  • Pharmaceutical Development : It serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs) targeting neurological disorders such as depression and ADHD. Its selective action on NET and DAT makes it a valuable compound for developing treatments with fewer side effects related to serotonin modulation .
  • Neuropharmacology : The compound is studied for its effects on neurotransmitter systems, particularly in understanding the mechanisms underlying psychiatric conditions. Research indicates that it may have therapeutic potential in treating disorders associated with dopaminergic dysfunction .
  • Biochemical Research : In laboratory settings, 2-AI·HCl is utilized as a research chemical to explore biochemical pathways, develop new molecules, and conduct pharmacological assays. Its role in studying neurotransmitter dynamics is critical for advancing our understanding of neurobiology .

Comparative Studies

Recent studies have highlighted the selectivity of 2-AI·HCl among various neurotransmitter transporters. The following table summarizes its affinity for different receptor subtypes:

Receptor TypeK_i (nM)
α2C-Adrenoceptor41
α2A-Adrenoceptor134
α2B-Adrenoceptor211
SERT (Serotonin)>10,000
DAT (Dopamine)Moderate
NET (Norepinephrine)Moderate

This profile indicates that while 2-AI·HCl interacts moderately with DAT and NET, it exhibits minimal activity at the serotonin transporter (SERT), making it unique among similar compounds .

Therapeutic Applications

Investigations into the efficacy of 2-AI·HCl in treating conditions like depression and ADHD have shown promise. Clinical trials are ongoing to assess its safety and effectiveness in human subjects. Early findings suggest that its targeted action on norepinephrine and dopamine systems could lead to improved therapeutic outcomes without significant side effects associated with serotonin modulation .

Neuropharmacological Research

In vitro studies have characterized the metabolism and pharmacological profile of 2-AI·HCl, revealing its potential as a dopaminergic agent. Analog compounds derived from 2-AI·HCl are also being explored for their agonistic activity on central dopaminergic systems, further supporting its application in neuropharmacology .

Synthetic Routes

The production of 2-AI·HCl has been optimized through novel synthetic routes that enhance yield and purity. One notable method involves using ninhydrin as a starting material, followed by oximation and catalytic reduction to yield high-purity 2-aminoindan. This method has been successfully scaled up for industrial applications, demonstrating its practicality .

Market Trends

The market for this compound is projected to grow significantly due to its essential role in pharmaceutical synthesis. As healthcare expenditures rise globally, there is an increasing demand for novel therapeutic agents targeting chronic diseases. The compound's versatility as a building block in drug development underscores its importance within the pharmaceutical supply chain .

Comparison with Similar Compounds

Similar Compounds

  • 5-Iodo-2-aminoindane (5-IAI)
  • 5-Methoxy-6-methyl-2-aminoindane (MMAI)
  • 5,6-Methylenedioxy-2-aminoindane (MDAI)
  • N-Methyl-2-aminoindane (NM-2-AI)

Uniqueness

2-Aminoindane (hydrochloride) is unique due to its specific selectivity for norepinephrine transporter and dopamine transporter. Unlike other similar compounds, it does not significantly affect serotonin transporter, making it a valuable tool for studying the specific roles of dopamine and norepinephrine in various physiological and pathological processes .

Biological Activity

2-Aminoindan hydrochloride (2-AI·HCl) is a compound that has garnered interest in the fields of pharmacology and neuroscience due to its interactions with neurotransmitter systems. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Overview of this compound

This compound is a derivative of aminoindane, characterized by its ability to act as a selective substrate for the norepinephrine transporter (NET) and dopamine transporter (DAT). This selectivity makes it a valuable compound for studying neurotransmitter dynamics and developing treatments for neurological disorders.

Target Interaction:

  • 2-AI·HCl primarily interacts with NET and DAT, modulating the reuptake of norepinephrine and dopamine. This modulation can influence various cognitive and physiological processes, including mood regulation and motor control .

Biochemical Pathways:

  • The compound's action affects neurotransmitter transport and reuptake pathways. By binding to NET and DAT, it alters the dynamics of norepinephrine and dopamine levels in the synaptic cleft, which can have downstream effects on neuronal signaling.

Pharmacological Profile

Pharmacokinetics:

  • As a hydrochloride salt, 2-AI·HCl exhibits good water solubility, which is advantageous for its bioavailability in biological systems.

Safety Profile:

Selectivity and Affinity Studies

Recent studies have highlighted the selectivity of 2-AI·HCl among various neurotransmitter transporters and receptors. The following table summarizes its affinity for different receptor subtypes:

Receptor TypeK_i (nM)
α2C-Adrenoceptor41
α2A-Adrenoceptor134
α2B-Adrenoceptor211
SERT (Serotonin)>10,000
DAT (Dopamine)Moderate
NET (Norepinephrine)Moderate

The compound shows particularly high affinity for α2-adrenoceptors, indicating potential implications in modulating adrenergic signaling pathways .

Comparative Studies with Derivatives

In comparative studies with ring-substituted derivatives like MMAI and MDAI, 2-AI·HCl was found to be a selective substrate for NET and DAT while exhibiting minimal activity at the serotonin transporter (SERT). This unique profile suggests its potential utility in therapeutic contexts where modulation of dopamine and norepinephrine is desired without significant serotonin involvement .

Case Studies

  • Therapeutic Applications:
    • Investigations into the efficacy of 2-AI·HCl in treating conditions such as depression and ADHD have shown promise due to its targeted action on norepinephrine and dopamine systems. Clinical trials are ongoing to assess its safety and effectiveness in human subjects.
  • Neuropharmacological Research:
    • Studies utilizing animal models have demonstrated that administration of 2-AI·HCl can lead to enhanced dopaminergic activity, which may contribute to improved cognitive function in models of neurodegeneration .

Properties

IUPAC Name

2,3-dihydro-1H-inden-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c10-9-5-7-3-1-2-4-8(7)6-9;/h1-4,9H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHNLVMHWYPNEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2975-41-9 (Parent)
Record name 2-Aminoindan hydrochloride
Source ChemIDplus
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DSSTOX Substance ID

DTXSID70177930
Record name 2-Indanamine, hydrochloride
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Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2338-18-3
Record name 2-Aminoindan hydrochloride
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Record name 2-Aminoindan hydrochloride
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Record name 2338-18-3
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Record name Indan-2-ylammonium chloride
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Record name 2-AMINOINDAN HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of the newly developed process for 2-aminoindan hydrochloride production?

A1: The research highlights a novel synthetic route for producing this compound using ninhydrin as a starting material []. This method offers a more economical alternative compared to previous approaches. The process involves the oximation of ninhydrin, followed by catalytic reduction to yield 2-aminoindan. This method has been successfully scaled up 100-fold in a pilot plant, demonstrating its practicality and potential for industrial application [].

Q2: What is the significance of the pharmacological evaluation of 2-aminoindan-quinoline analogs?

A2: Researchers designed and synthesized analogs of 2-aminoindan-quinoline, such as N-[(2-chloro-quinoline)-3-yl-methyl]-4,5-dimethoxy-2-aminoindan hydrochloride and N-[(2-chloro-7-methyl-quinolin)-3-yl-methyl)]-4,5-dimethoxy-2-aminoindan hydrochloride, as potential dopaminergic agents []. Preliminary pharmacological evaluation using stereotypic behavior models demonstrated that these analogs exhibit agonistic activity on the central dopaminergic system []. This finding suggests that 2-aminoindan-quinoline analogs hold promise for the development of new treatments for neurodegenerative and psychiatric disorders associated with dopaminergic dysfunction.

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